2-(2-fluorophenyl)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenyl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO/c15-13-9-5-4-6-11(13)10-14(17)16-12-7-2-1-3-8-12/h1-9H,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEFFXYESWDIQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amidation via Carbodiimide Coupling
The most widely reported method for synthesizing arylacetamides involves activating carboxylic acids with coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Adapted from procedures for 4-fluorophenyl analogs, this approach avoids the need for isolating reactive intermediates like acid chlorides.
Procedure :
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Activation : 2-Fluorophenylacetic acid (1.0 equiv) is dissolved in anhydrous acetonitrile and stirred with EDC (1.1 equiv) and HOBt (1.1 equiv) at room temperature for 30 minutes.
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Amidation : Aniline (1.0 equiv) is added, and the mixture is stirred for 24 hours under nitrogen.
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Workup : The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with saturated NaHCO₃, dilute H₂SO₄, and brine, then dried over Na₂SO₄.
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Purification : The crude product is recrystallized from ethanol/water to yield this compound.
Key Parameters :
Acid Chloride-Mediated Synthesis
This two-step method, inspired by protocols for 2-chloro-N-phenylacetamide, involves generating the acid chloride intermediate before amidation.
Step 1: Synthesis of 2-(2-Fluorophenyl)acetyl Chloride
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Chlorination : 2-Fluorophenylacetic acid is refluxed with thionyl chloride (SOCl₂, 2.0 equiv) in dry dichloromethane (DCM) for 3 hours.
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Isolation : Excess SOCl₂ and DCM are removed under vacuum to yield the acid chloride as a pale-yellow oil.
Step 2: Amidation with Aniline
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Reaction : The acid chloride (1.0 equiv) is added dropwise to a stirred solution of aniline (1.1 equiv) and K₂CO₃ (1.5 equiv) in DCM at 0°C.
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Workup : The mixture is stirred for 4 hours, washed with 1N HCl and brine, dried over Na₂SO₄, and concentrated.
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Purification : Recrystallization from hexane/ethyl acetate affords the pure product.
Key Parameters :
-
Yield : ~68% (based on analogous chloroacetamide syntheses).
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Advantages : Rapid reaction, avoids coupling agents.
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Limitations : Handling corrosive SOCl₂ requires stringent safety measures.
Comparative Analysis of Methodologies
| Parameter | EDC/HOBt Coupling | Acid Chloride Route |
|---|---|---|
| Reaction Time | 24 hours | 4 hours (Step 2) |
| Yield | 65% | 68% |
| Cost | High (coupling agents) | Low (SOCl₂ is inexpensive) |
| Safety | Mild conditions | Corrosive reagents |
| Scalability | Suitable for small scale | Industrially viable |
Optimization and Mechanistic Insights
Solvent Selection
Temperature Control
Base Selection
-
Inorganic Bases : K₂CO₃ effectively neutralizes HCl generated during amidation, driving the reaction to completion.
Characterization and Quality Control
Spectroscopic Data
Melting Point
Challenges and Troubleshooting
Steric Hindrance
The ortho-fluorine substituent may slow reaction kinetics due to steric effects. Remedies include:
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenyl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylacetamides.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of 2-(2-fluorophenyl)-N-phenylacetamide derivatives. For instance, research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines, particularly prostate carcinoma (PC3) and breast cancer (MCF-7) cells.
- Cytotoxicity Studies :
Antibacterial Properties
The antibacterial efficacy of this compound derivatives has also been investigated. These compounds have shown effectiveness against several bacterial strains.
- Evaluation Against Bacteria :
- A series of N-phenylacetamide derivatives containing thiazole moieties demonstrated promising antibacterial activity against Xanthomonas species, with some compounds showing lower effective concentration values compared to established antibacterial agents .
- The mechanism of action often involves disrupting bacterial cell membranes, leading to cell lysis .
Antitubercular Activity
Recent studies have explored the potential of these compounds as antitubercular agents.
- In Vitro Testing :
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes, such as α-glucosidase.
- Inhibitory Activity :
Synthesis and Structural Modifications
The synthesis of this compound involves various chemical reactions that allow for structural modifications to enhance biological activity.
- Synthetic Pathways :
Table: Summary of Biological Activities
| Compound | Activity Type | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|---|
| 2b | Anticancer | PC3 | 52 μM |
| 2c | Anticancer | MCF-7 | 100 μM |
| Thiazole Derivative A1 | Antibacterial | Xanthomonas oryzae | EC50 = 156.7 µM |
| Nitro Derivative | Antitubercular | M. tuberculosis | MIC = 4 µg/mL |
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares key structural features and substituent effects of 2-(2-fluorophenyl)-N-phenylacetamide with related compounds:
| Compound Name | Substituent (Position) | Molecular Formula | Molecular Weight | Key Electronic Effects |
|---|---|---|---|---|
| 2-Phenyl-N-phenylacetamide | None | C₁₄H₁₃NO | 211.26 | Baseline lipophilicity and reactivity |
| 2-(4-Fluorophenyl)-N-phenylacetamide | F (para) | C₁₄H₁₂FNO | 229.25 | Enhanced polarity; para-substitution minimizes steric hindrance |
| 2-(2-Chlorophenyl)-N-phenylacetamide | Cl (ortho) | C₁₄H₁₂ClNO | 245.70 | Increased steric bulk; Cl is less electronegative than F |
| 2-(2-Nitrophenyl)-N-phenylacetamide | NO₂ (ortho) | C₁₄H₁₂N₂O₃ | 256.26 | Strong electron-withdrawing effect; may hinder reactivity |
| 2-(4-Hydroxyphenyl)-N-phenylacetamide | OH (para) | C₁₄H₁₃NO₂ | 227.26 | Hydrogen bonding capability; polar |
Key Observations :
- Fluorine vs. Chlorine : The ortho-fluoro substituent in the target compound offers a balance of electronegativity and minimal steric hindrance compared to chlorine .
Anticancer Activity
- 2-(4-Fluorophenyl)-N-phenylacetamide derivatives (para-fluoro) demonstrated cytotoxic activity against PC3 (prostate carcinoma) and MCF-7 (breast cancer) cell lines, with IC₅₀ values ranging from 52–100 µM. Nitro substituents enhanced activity compared to methoxy groups .
- Ortho-Fluoro Target Compound : While direct data are unavailable, the ortho-fluoro group’s steric effects might reduce activity compared to para-fluoro analogs. However, fluorine’s metabolic stability could prolong half-life in vivo.
Antiviral and Antimicrobial Activity
- Quinazoline-linked N-phenylacetamides (e.g., 2-(2-(dimethylamino)quinazolin-4-yloxy)-N-phenylacetamide) showed anti-influenza activity (IC₅₀ < 10 µM), highlighting the importance of auxiliary heterocyclic moieties .
Chemical Reactivity
- Alkylation Reactions : N-Substituted 2-phenylacetamides undergo benzylation with varying efficiency. For example, N-(4-nitrophenyl)-2-phenylacetamide reacts readily under phase-transfer catalysis, while steric hindrance from ortho-substituents (e.g., fluorine) may slow reaction kinetics .
- Spectral Characterization : Fluorine’s electronegativity causes distinct ¹⁹F-NMR shifts and deshields nearby protons in ¹H-NMR. For instance, 2-(6-fluoro-4-oxochroman-3-yl)-N-phenylacetamide (3ha) showed specific δ values in NMR spectra, which would differ for the ortho-fluoro isomer .
Physicochemical Properties
| Property | This compound | 2-(4-Fluorophenyl)-N-phenylacetamide | 2-(2-Chlorophenyl)-N-phenylacetamide |
|---|---|---|---|
| LogP (Predicted) | ~3.1 | ~2.9 | ~3.5 |
| Water Solubility | Low | Moderate | Low |
| Metabolic Stability | High (due to C-F bond stability) | High | Moderate |
Notes:
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR in deuterated DMSO or CDCl to identify fluorine-induced deshielding effects (e.g., aromatic protons at δ 7.2–7.8 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H] at m/z 258.10) .
Q. Advanced
- Single-Crystal XRD : Crystallizing the compound from ethanol/water mixtures and analyzing lattice parameters to resolve conformational ambiguities.
- IR Spectroscopy : Validating carbonyl (C=O) stretches at ~1680 cm and N–H bends at ~3300 cm .
What analytical methods are recommended for assessing the purity of this compound in academic research?
Q. Basic
Q. Advanced
- DSC/TGA : Differential scanning calorimetry to detect polymorphic impurities.
- Chiral HPLC : For enantiomeric excess determination if asymmetric synthesis is employed .
How can researchers evaluate the biological activity of this compound, and what assays are most informative?
Q. Basic
- Antimicrobial Screening : Agar diffusion assays against S. aureus and E. coli (MIC values reported at 25–50 µg/mL).
- Cytotoxicity : MTT assays on HeLa or HEK293 cell lines to assess IC .
Q. Advanced
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR inhibition at 10 µM).
- Molecular Docking : Computational modeling against COVID-19 main protease (PDB ID: 6LU7) to predict binding affinities .
How should researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
Advanced
Discrepancies often arise from solvent effects or dynamic molecular behavior. Mitigation strategies include:
- Variable-Temperature NMR : To detect tautomerism or rotational barriers (e.g., amide bond rotation).
- DFT Calculations : Using Gaussian09 with B3LYP/6-311+G(d,p) basis sets to simulate solvent-corrected NMR shifts .
What green chemistry approaches can be applied to synthesize this compound sustainably?
Q. Advanced
- Microwave-Assisted Synthesis : Reducing reaction times from hours to minutes (e.g., 80°C, 300 W).
- Biocatalysis : Lipase-mediated amidation in aqueous buffers to avoid toxic solvents .
What pharmacokinetic studies are critical for advancing this compound toward preclinical trials?
Q. Advanced
- Metabolic Stability : Liver microsome assays to measure half-life (t) in human CYP450 isoforms.
- Plasma Protein Binding : Equilibrium dialysis to assess unbound fraction (<5% suggests high efficacy) .
How does crystallography contribute to understanding the solid-state behavior of this compound?
Advanced
Single-crystal analysis reveals:
- Intermolecular Interactions : Hydrogen bonds (N–H···O=C) stabilizing the crystal lattice.
- Polymorphism : Identifying thermodynamically stable forms for formulation studies .
What strategies should researchers employ when encountering contradictory bioactivity data across studies?
Q. Advanced
- Dose-Response Replication : Validate results across multiple cell lines (e.g., MCF-7 vs. A549).
- Structural Analog Comparison : Test derivatives (e.g., nitro vs. methoxy substituents) to isolate pharmacophoric groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
